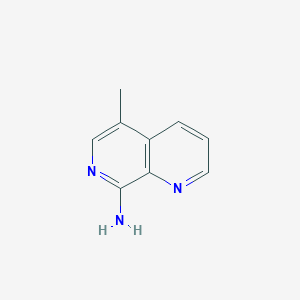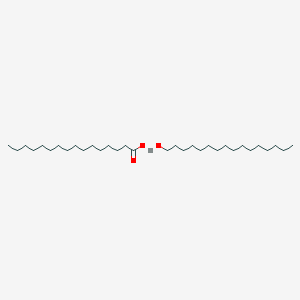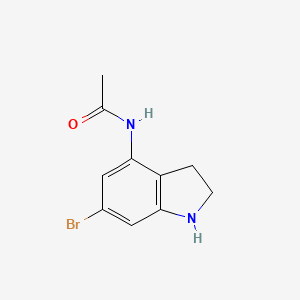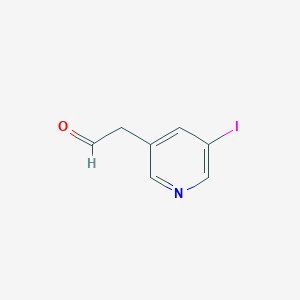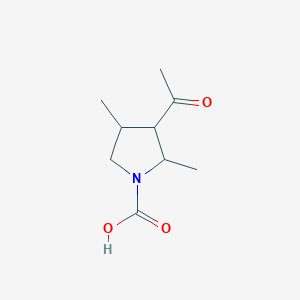
3-Acetyl-2,4-dimethylpyrrolidine-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-2,4-dimethylpyrrolidine-1-carboxylic acid is an organic compound with a pyrrolidine ring structure. This compound is characterized by the presence of an acetyl group at the third position, two methyl groups at the second and fourth positions, and a carboxylic acid group at the first position. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2,4-dimethylpyrrolidine-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-acetyl-2,4-dimethylpyrrole with a suitable carboxylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride in a solvent like N,N-dimethylformamide at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
3-Acetyl-2,4-dimethylpyrrolidine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
科学的研究の応用
3-Acetyl-2,4-dimethylpyrrolidine-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Acetyl-2,4-dimethylpyrrolidine-1-carboxylic acid involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins or other biomolecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
2,4-Dimethylpyrrolidine-1-carboxylic acid: Lacks the acetyl group, resulting in different chemical properties and reactivity.
3-Acetyl-2-methylpyrrolidine-1-carboxylic acid: Has only one methyl group, affecting its steric and electronic properties.
3-Acetyl-4-methylpyrrolidine-1-carboxylic acid: Similar to the previous compound but with the methyl group at a different position.
Uniqueness
3-Acetyl-2,4-dimethylpyrrolidine-1-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
特性
CAS番号 |
858273-50-4 |
|---|---|
分子式 |
C9H15NO3 |
分子量 |
185.22 g/mol |
IUPAC名 |
3-acetyl-2,4-dimethylpyrrolidine-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-5-4-10(9(12)13)6(2)8(5)7(3)11/h5-6,8H,4H2,1-3H3,(H,12,13) |
InChIキー |
LBUSRAAGBCFQPA-UHFFFAOYSA-N |
正規SMILES |
CC1CN(C(C1C(=O)C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


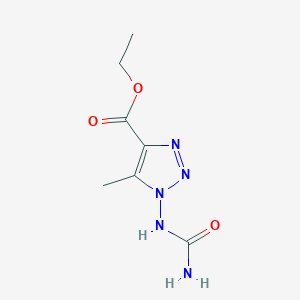
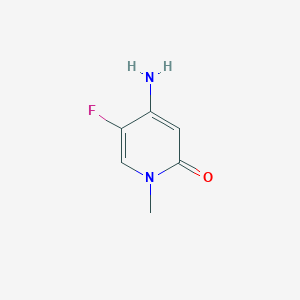

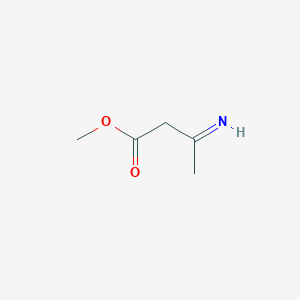
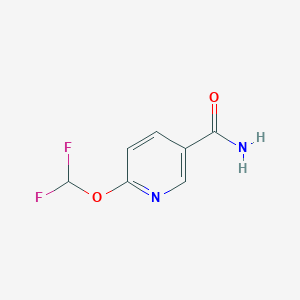
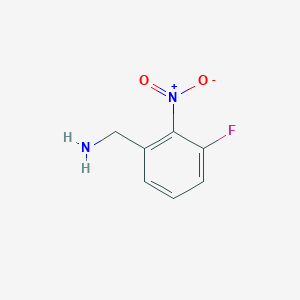
![(S)-N-(2-(1H-Imidazol-5-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide](/img/structure/B13122887.png)
